molecular formula C10H12F2O2S B13642539 (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No.: B13642539
M. Wt: 234.26 g/mol
InChI Key: SRMCMQSNHXSLIW-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is an organic compound with the molecular formula C10H12F2O2S It is characterized by the presence of a difluorophenyl group and a dimethoxyethyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane typically involves the reaction of 2,5-difluorophenyl thiol with 2,2-dimethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can be compared with other compounds containing difluorophenyl and dimethoxyethyl groups, such as:
    • (2,5-Difluorophenyl)(2,2-dimethoxyethyl)amine
    • (2,5-Difluorophenyl)(2,2-dimethoxyethyl)ether

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12F2O2S

Molecular Weight

234.26 g/mol

IUPAC Name

2-(2,2-dimethoxyethylsulfanyl)-1,4-difluorobenzene

InChI

InChI=1S/C10H12F2O2S/c1-13-10(14-2)6-15-9-5-7(11)3-4-8(9)12/h3-5,10H,6H2,1-2H3

InChI Key

SRMCMQSNHXSLIW-UHFFFAOYSA-N

Canonical SMILES

COC(CSC1=C(C=CC(=C1)F)F)OC

Origin of Product

United States

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